molecular formula C23H26N4O2 B4961980 N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

Numéro de catalogue B4961980
Poids moléculaire: 390.5 g/mol
Clé InChI: YDXJXLXFIJMSFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide, also known as BIBN 4096 BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation, and it has been implicated in the pathogenesis of migraine headaches. BIBN 4096 BS is a promising drug candidate for the treatment of migraine, and it has been the subject of extensive scientific research.

Mécanisme D'action

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS is a selective antagonist of the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the binding of CGRP to its receptor, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS can reduce the release of inflammatory mediators and decrease pain sensitivity.
Biochemical and Physiological Effects
N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has been shown to be effective in reducing the frequency and severity of migraine attacks, with a favorable safety profile. In addition to its effects on migraine, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has also been shown to have potential therapeutic effects in other conditions, such as neuropathic pain and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has several advantages for use in laboratory experiments, including its high selectivity for the CGRP receptor and its well-characterized mechanism of action. However, its synthesis is complex and time-consuming, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the research and development of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS. One potential direction is the investigation of its use in combination with other drugs for the treatment of migraine and other conditions. Another direction is the development of more efficient synthesis methods for N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS, which could increase its availability for research and clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS and to identify potential new therapeutic targets for CGRP-related conditions.

Méthodes De Synthèse

The synthesis of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS involves several steps, starting with the reaction of 3-nitrobenzyl bromide with 4-hydroxybenzylamine to form 3-nitrobenzyl 4-(hydroxyphenyl)methanone. This intermediate is then reduced to the corresponding amine, which is reacted with 1-(1H-imidazol-2-ylmethyl)-4-piperidinol to form the desired compound.

Applications De Recherche Scientifique

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraine attacks, with a favorable safety profile. In addition to its potential use in the treatment of migraine, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has also been investigated for its potential use in other conditions, such as neuropathic pain and inflammatory bowel disease.

Propriétés

IUPAC Name

N-benzyl-3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(26-16-18-5-2-1-3-6-18)19-7-4-8-21(15-19)29-20-9-13-27(14-10-20)17-22-24-11-12-25-22/h1-8,11-12,15,20H,9-10,13-14,16-17H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJXLXFIJMSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.